5H-Pyrido[4,3-b]indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5H-pyrido[4,3-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPKUJJSUSCALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C(C=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496706 | |
| Record name | 5H-Pyrido[4,3-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66646-27-3 | |
| Record name | 5H-Pyrido[4,3-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[4,3-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. Another method involves the condensation of pyridine derivatives with indole precursors in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrido[4,3-b]indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to develop derivatives of this compound for therapeutic use, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5H-Pyrido[4,3-b]indole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table compares 5H-Pyrido[4,3-b]indole-3-carboxylic acid with analogous pyridoindole derivatives:
Key Differences and Implications
Substituent Effects
- Carboxylic Acid Position : The parent compound’s -COOH group at position 3 distinguishes it from analogs like 5H-Pyrido[3,4-b]indole-3-carboxylic acid (positional isomer), which may exhibit distinct binding affinities .
- N-Alkylation: Methyl or cyclopropyl groups at N1 (e.g., 1-methyl derivative) increase lipophilicity (XLogP3 = 2.2 vs.
Challenges and Opportunities
- Synthetic Efficiency : Low yields in cyclization steps (e.g., 29% in ) remain a bottleneck. Microwave-assisted or flow chemistry approaches could improve efficiency.
- Structure-Activity Relationships (SAR) : Systematic studies are needed to correlate substituent patterns with bioactivity, particularly for understudied analogs.
Biological Activity
5H-Pyrido[4,3-b]indole-3-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure that combines pyridine and indole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article will detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₈N₂O₂
- Molecular Weight: 216.2359 g/mol
- Functional Groups: Carboxylic acid at the 3-position of the pyrido ring
The presence of the carboxylic acid group significantly influences the compound's reactivity and biological interactions.
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
-
Antimicrobial Activity
- Effective against various bacterial strains.
- Exhibits potential as an antifungal agent.
-
Antiviral Properties
- Shows activity against certain viral pathogens, although specific mechanisms are still under investigation.
-
Anticancer Effects
- Inhibits cell proliferation in various cancer cell lines.
- Mechanisms include induction of apoptosis and cell cycle arrest.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
- Receptor Binding: It potentially binds to receptors that modulate cellular responses, influencing processes like apoptosis and immune response.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Pyrido[3,4-b]indole-3-carboxylic acid | C₁₂H₉N₂O₂ | Different nitrogen positioning |
| 5H-Pyrido[4,3-b]indole | C₁₁H₈N₂ | Lacks carboxylic acid functionality |
| 1-Methyl-5H-Pyrido(4,3-b)indole-3-carboxylic acid | C₁₃H₉N₂O₂ | Methyl substitution enhances lipophilicity |
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, revealing significant inhibition of proliferation with IC50 values in the low micromolar range. The compound was identified as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Studies
In vitro assays have shown that this compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be effective for various strains .
Mechanistic Insights
Recent research has focused on elucidating the binding interactions between this compound and target proteins using molecular docking studies. These studies suggest that the compound binds effectively to active sites involved in key metabolic pathways .
Q & A
Q. What are standard synthetic routes for 5H-Pyrido[4,3-b]indole-3-carboxylic acid derivatives?
A common approach involves condensation reactions between indole-carboxylic acid intermediates and heterocyclic moieties. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with thiazolidinone derivatives in acetic acid under reflux, catalyzed by sodium acetate, yielding fused pyrido-indole systems . Alternative methods use substituted 2-nitrotoluene precursors, cyclized via trifluoroacetic anhydride to form indole-3-carboxylic acid scaffolds .
Q. How can researchers characterize the purity and identity of synthesized derivatives?
Key techniques include:
- Melting point analysis : Compare observed values with literature data (e.g., indole-5-carboxylic acid melts at 208–210°C ).
- Mass spectrometry : Exact mass determination (e.g., indole-3-carboxylic acid has an exact mass of 161.0389 Da ).
- NMR spectroscopy : Confirm substituent positions and reaction outcomes, such as distinguishing between ester and carboxylic acid protons .
Q. What safety protocols are recommended for handling this compound?
- Use personal protective equipment (PPE) and work in a fume hood.
- Refer to safety data sheets (SDS) for hazard identification; for example, 5H-Pyrido[4,3-b]indole is restricted to supervised R&D use .
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives like ethyl 4,5-dimethyl-5H-pyrido[4,3-b]indole-3-carboxylate?
- Reaction conditions : Extend reflux time (3–5 hours) in acetic acid to maximize cyclization .
- Catalyst tuning : Adjust sodium acetate stoichiometry (1.0–2.0 equiv) to balance reaction kinetics and byproduct formation .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Byproduct analysis : Use LC-MS to identify side products, such as unreacted 3-formyl intermediates or dimerized species .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemistry .
- X-ray crystallography : Resolve ambiguities in substituent positioning for crystalline derivatives .
Q. How can structural modifications enhance biological activity (e.g., antimicrobial or anti-estrogenic effects)?
- Derivatization : Conjugate with dipeptide motifs via solid-phase synthesis to improve cell permeability .
- Functional group substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to boost binding affinity to biological targets .
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the indole and pyrido rings to map interactions with efflux pumps or hormone receptors .
Q. What analytical methods are critical for studying metabolic stability or degradation pathways?
- High-resolution mass spectrometry (HRMS) : Track metabolic products in vitro (e.g., hydroxylation or demethylation) .
- Stability assays : Incubate compounds in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
